molecular formula C14H19NO2 B1521328 [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine CAS No. 92500-50-0

[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine

Cat. No. B1521328
CAS RN: 92500-50-0
M. Wt: 233.31 g/mol
InChI Key: TWWFGVBNOZIDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine, also known as 1-benzodioxolylcyclohexanemethanamine, is an organic compound that has been studied for its various biochemical and physiological effects. It is a derivative of the benzodioxole class of compounds, and is classified as a cyclohexylmethanamine. This compound has been found to have a wide range of applications in the field of scientific research, including drug development, pharmacology, and toxicology.

Scientific Research Applications

Anticancer Research

The compound has been utilized in the design and synthesis of molecules with potential anticancer properties. A series of indoles bearing the 1-benzo[1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These studies are crucial for developing new anticancer agents and understanding the structure–activity relationships of indole anticancer molecules.

Neuropharmacology

In neuropharmacological research, compounds like [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine are studied for their effects on monoaminergic systems. They have been found to bind to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters . This research is significant for understanding the mechanisms of psychoactive substances and developing therapeutic agents for neurological disorders.

Synthetic Methodology

The compound’s structure has inspired the development of synthetic methodologies, such as Pd-catalyzed C-N cross-coupling reactions. These methods are essential for constructing complex molecules that can be used in various pharmacological studies .

Forensic Science

Compounds with similar structures have been identified as designer drugs and are subject to forensic analysis. Understanding their chemical properties and biological effects is crucial for law enforcement and public health officials to address the challenges posed by the illicit use of synthetic substances .

properties

IUPAC Name

[1-(1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c15-9-14(6-2-1-3-7-14)11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,1-3,6-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWFGVBNOZIDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Reactant of Route 2
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Reactant of Route 3
Reactant of Route 3
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Reactant of Route 4
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Reactant of Route 5
Reactant of Route 5
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Reactant of Route 6
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.